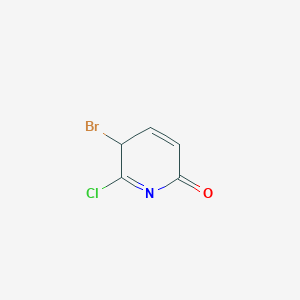
Cyp2A6-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp2A6-IN-1 is a potent inhibitor of the cytochrome P450 2A6 enzyme. This enzyme is primarily involved in the metabolism of nicotine and other xenobiotics. By inhibiting this enzyme, this compound can alter the metabolic pathways of these substances, making it a valuable tool in pharmacological research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Cyp2A6-IN-1 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents, with stringent quality control measures to ensure consistency and safety. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: Cyp2A6-IN-1 primarily undergoes oxidation and reduction reactions. These reactions are facilitated by various reagents and conditions, such as the presence of oxidizing agents or reducing agents under controlled temperatures and pH levels .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions often involve maintaining a specific pH and temperature to optimize the reaction rate and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds .
Scientific Research Applications
Cyp2A6-IN-1 has a wide range of applications in scientific research. In chemistry, it is used to study the metabolic pathways of various xenobiotics. In biology, it helps in understanding the role of cytochrome P450 enzymes in cellular processes. In medicine, it is being explored for its potential in smoking cessation therapies by inhibiting nicotine metabolism. Additionally, it has industrial applications in the development of safer and more effective pharmaceuticals .
Mechanism of Action
Cyp2A6-IN-1 exerts its effects by binding to the active site of the cytochrome P450 2A6 enzyme, thereby inhibiting its activity. This inhibition prevents the enzyme from metabolizing its substrates, such as nicotine, leading to altered pharmacokinetics and dynamics of these substances. The molecular targets include the heme group of the enzyme, and the pathways involved are primarily related to the metabolism of xenobiotics .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Cyp2A6-IN-1 include tranylcypromine, 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM), and 3-(2-methyl-1H-imidazol-1-yl)pyridine (MIP). These compounds also inhibit the cytochrome P450 2A6 enzyme but differ in their potency, selectivity, and side effect profiles .
Uniqueness: this compound is unique in its high potency and selectivity for the cytochrome P450 2A6 enzyme. This makes it a valuable tool in research and potential therapeutic applications, as it can effectively inhibit the enzyme without significantly affecting other cytochrome P450 enzymes .
Properties
Molecular Formula |
C17H12O5 |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
2-[2-(4-oxochromen-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C17H12O5/c18-13-9-16(22-15-8-4-1-5-11(13)15)12-6-2-3-7-14(12)21-10-17(19)20/h1-9H,10H2,(H,19,20) |
InChI Key |
KIQSXSWLVGLTCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B12365696.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)


![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)



![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)



